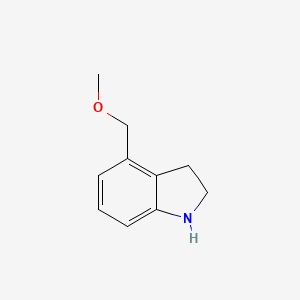

3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

Overview

Description

Scientific Research Applications

Synthesis and Molecular Structure Analysis

- The research on the synthesis of complex pyrazole derivatives, such as 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, highlights the importance of these compounds in studying regioisomerism and molecular structure through spectroscopic techniques and X-ray crystallography. Such studies are crucial for the unambiguous determination of molecular structures, which is essential for the development of pharmaceuticals and materials science (Kumarasinghe, Hruby, & Nichol, 2009).

Catalyzed Reactions and Synthetic Pathways

- The generation of pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids through a silver(I)-catalyzed three-component reaction demonstrates the versatility of pyrazole derivatives in synthetic organic chemistry. This method involves 6-endo cyclization, [3 + 2] cycloaddition, and rearrangement, offering a novel approach to constructing complex molecules with potential biological activities (Pan, Wang, Xia, & Wu, 2015).

Medicinal Chemistry Applications

- While explicitly avoiding details on drug use, dosage, and side effects, it's worth noting that research on similar pyrazole compounds, such as the synthesis of 1,5-diarylpyrazol-3-propanoic acids, investigates their potential inhibitory activity against cyclooxygenase and lipoxygenase. These studies are indicative of the broader pharmaceutical relevance of pyrazole derivatives in designing anti-inflammatory and analgesic agents (Ergün et al., 2010).

Advanced Material Synthesis

- Functionalization of polymers through reactions with pyrazole derivatives, as demonstrated by the modification of poly vinyl alcohol/acrylic acid hydrogels, showcases the application of these compounds in creating materials with enhanced properties, such as improved thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

Mechanism of Action

Target of Action

It’s worth noting that many pyrazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that many pyrazole derivatives interact with their targets by fitting into the active site of the target protein, often characterized by a lower binding free energy .

Biochemical Pathways

It’s known that many pyrazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

It’s known that many pyrazole derivatives have diverse biological activities and therapeutic possibilities .

Biochemical Analysis

Biochemical Properties

3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to the inhibition of AchE activity, affecting normal nerve pulse transmission. Additionally, this compound may interact with reactive oxygen species (ROS), influencing oxidative stress levels within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase (AchE) in the brain, leading to changes in behavior and body movement in animal models . Moreover, its interaction with ROS can result in oxidative stress, impacting different cellular components such as DNA, proteins, and lipids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase (AchE) inhibits the enzyme’s activity, disrupting the hydrolysis of acetylcholine . This inhibition can result in altered nerve pulse transmission and subsequent behavioral changes. Additionally, the compound’s interaction with ROS can lead to oxidative damage, affecting cellular components and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability may decrease, leading to degradation and reduced efficacy. Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase (AchE) activity and increased oxidative stress, resulting in prolonged cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as moderate inhibition of acetylcholinesterase (AchE) activity. At higher doses, it can lead to toxic or adverse effects, including severe inhibition of AchE activity, increased oxidative stress, and significant behavioral changes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s interaction with acetylcholinesterase (AchE) and reactive oxygen species (ROS) plays a crucial role in its metabolic fate . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with acetylcholinesterase (AchE) may facilitate its distribution within the nervous system . Additionally, the compound’s interaction with ROS can influence its localization in regions of oxidative stress .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with acetylcholinesterase (AchE) may localize it to cholinergic synapses, where it can exert its inhibitory effects . Additionally, its interaction with ROS may target it to regions of oxidative stress, influencing its activity and function .

Properties

IUPAC Name |

3-(1-cyclobutylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(14)5-4-8-6-11-12(7-8)9-2-1-3-9/h6-7,9H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKQBIQHIYFMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(C=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1474680.png)

![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)